molecular formula C10H8ClNO2 B13005238 Methyl 4-(chloro(cyano)methyl)benzoate

Methyl 4-(chloro(cyano)methyl)benzoate

Cat. No.: B13005238
M. Wt: 209.63 g/mol
InChI Key: UCFMUFYUGHRECA-UHFFFAOYSA-N
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Description

Methyl 4-(chloro(cyano)methyl)benzoate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzoic acid, where the methyl ester group is substituted with a chloro(cyano)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(chloro(cyano)methyl)benzoate typically involves the reaction of 4-chlorobenzonitrile with methyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically purified using large-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloro(cyano)methyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Methyl 4-(chloro(cyano)methyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Potential use in the development of new drugs due to its unique chemical structure and reactivity.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(chloro(cyano)methyl)benzoate involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Similar structure but lacks the chloro group.

    Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-(cyanomethyl)benzoate: Similar structure but without the chloro group.

Uniqueness

Methyl 4-(chloro(cyano)methyl)benzoate is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 4-[chloro(cyano)methyl]benzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12/h2-5,9H,1H3

InChI Key

UCFMUFYUGHRECA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C#N)Cl

Origin of Product

United States

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